molecular formula C10H10ClNO B2375701 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- CAS No. 267226-20-0

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-

Cat. No.: B2375701
CAS No.: 267226-20-0
M. Wt: 195.65
InChI Key: KZUUDKWKWNWYAX-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .

Mode of Action

The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .

Biochemical Pathways

The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-3,4-dihydro-3-methyl-2-aminobenzaldehyde with an appropriate reagent can lead to the formation of the desired quinolinone compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline form.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 3,4-dihydro-3-methyl-: Lacks the chlorine atom at the 6th position.

    2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 3rd position.

    2(1H)-Quinolinone, 3,4-dihydro-: Lacks both the chlorine atom and the methyl group.

Uniqueness

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. These modifications can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUDKWKWNWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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